molecular formula C24H14NNa3O12S3 B1664524 4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid CAS No. 544467-07-4

4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid

Cat. No. B1664524
M. Wt: 247.21 g/mol
InChI Key: CRGABPHUJQWBOR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid”, also known as 118-D-24, is a chemical compound with the molecular formula C11H9N3O4 . It is an inhibitor of HSV-1 replication . The compound is not in stock and may be available by custom synthesis .


Molecular Structure Analysis

The molecular structure of “4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid” consists of an azidomethyl group attached to a phenyl ring, which is further attached to a 2,4-dioxo-butyric acid group . The exact mass of the molecule is 247.06, and the molecular weight is 247.210 .


Physical And Chemical Properties Analysis

The compound appears as a solid powder . It is soluble in DMSO . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Antitumor Properties in Breast Cancer

4-Oxo-butenoic acid derivatives, including variants like 4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)-butyric acid, demonstrate promising antitumor activities against human breast cancer. These compounds are part of a broader class of chemicals with potential applications in oncology, particularly for breast carcinoma treatment (Miles et al., 1958).

Potential Pharmacological Uses

The synthesis of 1-(4-substituted)butyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has been explored, with some showing weak analgesic effects and suppression of spontaneous locomotor activity in mice. This suggests potential pharmacological uses for these compounds (Śladowska et al., 2000).

Applications in pH Sensors

4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, a related compound, has been synthesized and studied for its drastic spectral changes in acidic solutions. This compound's Langmuir-Blodgett monolayer reacts noticeably to HCl vapor, hinting at potential applications in pH sensors and other interfacial materials (Zhao et al., 2000).

Role in Material Science

Bis[4-(4′-Carboxy-Butanoyloxy)-Acetophenon Azine, a dicarboxylic acid derivative, is a model for semiflexible mesogenic polyesters. Its synthesis and crystal structure have been detailed, highlighting its importance in the field of material science and polymer chemistry (Centore et al., 1993).

Interfacial Layer Materials in Solar Cells

Carboxylic acid-functionalized fullerenes, including derivatives like 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, have been used as interfacial layer materials in inverted polymer solar cells. These compounds show significant improvement in the efficiency of solar cells, indicating their vital role in the development of renewable energy technologies (Choi et al., 2013).

Safety And Hazards

The compound is for research use only, not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical .

properties

IUPAC Name

4-[3-(azidomethyl)phenyl]-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-4H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECCJRSXQRLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969604
Record name 4-[3-(Azidomethyl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid

CAS RN

544467-07-4
Record name 4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544467074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Azidomethyl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Reactant of Route 2
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Reactant of Route 5
Reactant of Route 5
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
Reactant of Route 6
Reactant of Route 6
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.